molecular formula C14H11BrFNO2 B580448 N-Cbz-3-bromo-4-fluoroaniline CAS No. 1256633-39-2

N-Cbz-3-bromo-4-fluoroaniline

Cat. No.: B580448
CAS No.: 1256633-39-2
M. Wt: 324.149
InChI Key: AVLKMUXJCIPDEQ-UHFFFAOYSA-N
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Description

N-Cbz-3-bromo-4-fluoroaniline is a chemical compound that belongs to the class of anilines. It is a halogenated derivative of aniline, characterized by the presence of bromine and fluorine atoms on the aromatic ring. The compound is widely used in various fields of research, including medical, environmental, and industrial research.

Mechanism of Action

Target of Action

It’s known that the compound can cause skin and eye irritation, and may cause respiratory irritation . This suggests that the compound may interact with proteins or receptors in the skin, eyes, and respiratory system.

Mode of Action

The compound has been used in the synthesis of the antibacterial agent torezolid , suggesting that it may interact with bacterial proteins or enzymes to inhibit their function.

Result of Action

The compound is known to cause skin and eye irritation, and may cause respiratory irritation . These effects suggest that the compound may alter cellular processes in these tissues, leading to inflammation or irritation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-3-bromo-4-fluoroaniline typically involves the following steps:

    N-Cbz Protection: The starting material, 3-bromo-4-fluoroaniline, is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium carbonate or potassium carbonate to form this compound.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-Cbz-3-bromo-4-fluoroaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives. Reduction reactions can convert it to the corresponding amine.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride, potassium tert-butoxide, or lithium diisopropylamide are commonly used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions include substituted anilines, biaryl compounds, and reduced amines .

Scientific Research Applications

N-Cbz-3-bromo-4-fluoroaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a building block for the synthesis of potential drug candidates.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-Cbz-3-bromo-4-chloroaniline
  • N-Cbz-3-bromo-4-iodoaniline
  • N-Cbz-3-bromo-4-methoxyaniline

Uniqueness

N-Cbz-3-bromo-4-fluoroaniline is unique due to the presence of both bromine and fluorine atoms on the aromatic ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. The fluorine atom enhances the compound’s stability and lipophilicity, while the bromine atom provides a reactive site for further functionalization .

Properties

IUPAC Name

benzyl N-(3-bromo-4-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO2/c15-12-8-11(6-7-13(12)16)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLKMUXJCIPDEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201177400
Record name Carbamic acid, N-(3-bromo-4-fluorophenyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256633-39-2
Record name Carbamic acid, N-(3-bromo-4-fluorophenyl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256633-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(3-bromo-4-fluorophenyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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